GnRH Receptor Antagonist Activity: Stereospecific Potency of D- vs L-3-(2-Methoxy-5-pyridyl)-alanine in Degarelix Analogs
Incorporation of racemic 3-(2-methoxy-5-pyridyl)-alanine into degarelix at position 3 yielded two diastereomers with divergent GnRH receptor antagonism. The D-isomer (D2-OMe-5Pal) exhibited potent in vitro antagonism with an IC50 of 5.22 nM, while the L-isomer (L2-OMe-5Pal) showed a significant loss of potency (IC50 = 36.95 nM) [1]. This 7.1-fold difference in potency underscores the critical stereochemical and structural specificity required for GnRH receptor modulation, highlighting the unique value of this pyridylalanine moiety compared to other non-natural amino acid substitutions.
| Evidence Dimension | GnRH receptor antagonism (IC50) |
|---|---|
| Target Compound Data | 5.22 nM (D-isomer) |
| Comparator Or Baseline | 36.95 nM (L-isomer) |
| Quantified Difference | 7.1-fold lower potency for L-isomer |
| Conditions | In vitro human GnRH receptor assay |
Why This Matters
This stereospecific activity profile demonstrates that the 2-methoxy-5-pyridyl moiety is a privileged scaffold for GnRH antagonist design, and that generic replacement with other pyridylalanine analogs would not replicate the observed potency.
- [1] Samant MP, Miller C, Hong DJ, Koerber SC, Croston G, Rivier CL, Rivier JE. Synthesis and biological activity of GnRH antagonists modified at position 3 with 3-(2-methoxy-5-pyridyl)-alanine. J Pept Res. 2005 Feb;65(2):284-91. View Source
